Cas no 923255-73-6 (2-{5H,6H,7H,8H,9H-1,2,4triazolo4,3-aazepin-3-yl}ethan-1-amine)
2-{5H,6H,7H,8H,9H-1,2,4triazolo4,3-aazepin-3-yl}ethan-1-amine Chemical and Physical Properties
Names and Identifiers
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- 2-(6,7,8,9-TETRAHYDRO-5H-[1,2,4]TRIAZOLO[4,3-A]AZEPIN-3-YL)ETHANAMINE
- MFCD08444080
- Z220329106
- J-506151
- EN300-25935
- 923255-73-6
- AKOS000269289
- CS-0243117
- 2-{5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepin-3-yl}ethan-1-amine
- 2-{5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepin-3-yl}ethanamine
- G47393
- STL353523
- 2-(5H,6H,7H,8H,9H-[1,2,4]TRIAZOLO[4,3-A]AZEPIN-3-YL)ETHAN-1-AMINE
- 2-{5H,6H,7H,8H,9H-1,2,4triazolo4,3-aazepin-3-yl}ethan-1-amine
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- MDL: MFCD08444080
- Inchi: 1S/C9H16N4/c10-6-5-9-12-11-8-4-2-1-3-7-13(8)9/h1-7,10H2
- InChI Key: DDBDAGJRFYTMCK-UHFFFAOYSA-N
- SMILES: N12C(CCN)=NN=C1CCCCC2
Computed Properties
- Exact Mass: 180.137496527g/mol
- Monoisotopic Mass: 180.137496527g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 13
- Rotatable Bond Count: 2
- Complexity: 162
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -0.1
- Topological Polar Surface Area: 56.7Ų
2-{5H,6H,7H,8H,9H-1,2,4triazolo4,3-aazepin-3-yl}ethan-1-amine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | H326165-25mg |
2-{5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepin-3-yl}ethan-1-amine |
923255-73-6 | 25mg |
$ 70.00 | 2022-06-04 | ||
| TRC | H326165-50mg |
2-{5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepin-3-yl}ethan-1-amine |
923255-73-6 | 50mg |
$ 95.00 | 2022-06-04 | ||
| TRC | H326165-250mg |
2-{5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepin-3-yl}ethan-1-amine |
923255-73-6 | 250mg |
$ 365.00 | 2022-06-04 | ||
| Enamine | EN300-25935-1g |
2-{5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepin-3-yl}ethan-1-amine |
923255-73-6 | 91% | 1g |
$499.0 | 2023-09-14 | |
| Enamine | EN300-25935-5g |
2-{5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepin-3-yl}ethan-1-amine |
923255-73-6 | 91% | 5g |
$1448.0 | 2023-09-14 | |
| Enamine | EN300-25935-10g |
2-{5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepin-3-yl}ethan-1-amine |
923255-73-6 | 91% | 10g |
$2146.0 | 2023-09-14 | |
| abcr | AB315990-250mg |
2-(6,7,8,9-Tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)ethanamine, 90%; . |
923255-73-6 | 90% | 250mg |
€355.00 | 2025-04-15 | |
| abcr | AB315990-1g |
2-(6,7,8,9-Tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)ethanamine, 90%; . |
923255-73-6 | 90% | 1g |
€782.50 | 2025-04-15 | |
| Enamine | EN300-25935-0.05g |
2-{5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepin-3-yl}ethan-1-amine |
923255-73-6 | 95.0% | 0.05g |
$94.0 | 2025-02-20 | |
| Enamine | EN300-25935-0.1g |
2-{5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepin-3-yl}ethan-1-amine |
923255-73-6 | 95.0% | 0.1g |
$140.0 | 2025-02-20 |
2-{5H,6H,7H,8H,9H-1,2,4triazolo4,3-aazepin-3-yl}ethan-1-amine Suppliers
2-{5H,6H,7H,8H,9H-1,2,4triazolo4,3-aazepin-3-yl}ethan-1-amine Related Literature
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Erika A. Cobar,Paul R. Horn,Robert G. Bergman,Martin Head-Gordon Phys. Chem. Chem. Phys., 2012,14, 15328-15339
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David White,Sean R. Stowell Biomater. Sci., 2017,5, 463-474
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Denis V. Korchagin,Elena A. Yureva,Alexander V. Akimov,Eugenii Ya. Misochko,Gennady V. Shilov,Artem D. Talantsev,Roman B. Morgunov,Alexander A. Shakin,Sergey M. Aldoshin,Boris S. Tsukerblat Dalton Trans., 2017,46, 7540-7548
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Eléonore Resongles,Corinne Casiot,Françoise Elbaz-Poulichet,Rémi Freydier,Odile Bruneel,Christine Piot,Sophie Delpoux,Aurélie Volant,Angélique Desoeuvre Environ. Sci.: Processes Impacts, 2013,15, 1536-1544
Additional information on 2-{5H,6H,7H,8H,9H-1,2,4triazolo4,3-aazepin-3-yl}ethan-1-amine
Comprehensive Overview of 2-{5H,6H,7H,8H,9H-1,2,4triazolo4,3-aazepin-3-yl}ethan-1-amine (CAS No. 923255-73-6)
The compound 2-{5H,6H,7H,8H,9H-1,2,4triazolo4,3-aazepin-3-yl}ethan-1-amine, identified by its CAS number 923255-73-6, is a heterocyclic organic molecule with significant potential in pharmaceutical and biochemical research. Its unique structure, featuring a fused triazoloazepine core, has attracted attention for its potential applications in drug discovery, particularly in targeting central nervous system (CNS) disorders and metabolic pathways. Researchers are increasingly exploring its derivatives for their bioactivity and selectivity in modulating specific receptors.
One of the key reasons for the growing interest in 2-{5H,6H,7H,8H,9H-1,2,4triazolo4,3-aazepin-3-yl}ethan-1-amine is its structural similarity to known pharmacophores. The presence of the triazole and azepine rings provides a versatile scaffold for medicinal chemistry optimization. Recent studies suggest that modifications to the ethan-1-amine side chain can enhance binding affinity to certain enzymatic targets, making it a promising candidate for the development of novel therapeutics. This aligns with current trends in personalized medicine and targeted drug delivery systems.
In the context of AI-driven drug discovery, CAS 923255-73-6 has been flagged as a high-priority compound due to its predicted interactions with G-protein-coupled receptors (GPCRs). Computational models, including molecular docking simulations, indicate that its triazoloazepine framework may exhibit low nanomolar activity against specific subtypes. This has spurred collaborations between academic institutions and biotech firms to explore its potential in treating conditions like anxiety and sleep disorders, which are among the most searched health topics online.
The synthesis of 2-{5H,6H,7H,8H,9H-1,2,4triazolo4,3-aazepin-3-yl}ethan-1-amine typically involves multi-step organic reactions, including cyclization and amination processes. Advanced techniques such as microwave-assisted synthesis have been employed to improve yield and purity, addressing common challenges in heterocyclic compound production. Environmental sustainability in synthesis is another hot topic, with researchers investigating greener solvents and catalytic methods to reduce the ecological footprint of such processes.
From a commercial perspective, the demand for CAS 923255-73-6 is rising in parallel with the expansion of high-throughput screening platforms. Pharmaceutical companies are stockpiling diverse chemical libraries to accelerate lead identification, and this compound’s unique profile makes it a valuable addition. Its stability under physiological conditions further enhances its appeal for in vitro and in vivo studies, as evidenced by recent publications in journals focusing on translational research.
Analytical characterization of 2-{5H,6H,7H,8H,9H-1,2,4triazolo4,3-aazepin-3-yl}ethan-1-amine relies heavily on techniques like NMR spectroscopy, mass spectrometry, and HPLC. These methods confirm the compound’s structural integrity and purity, which are critical for reproducible research outcomes. Quality control protocols are rigorously applied, especially given the compound’s potential use in preclinical trials—a topic frequently queried in scientific forums and search engines.
Future directions for 923255-73-6 research may include exploring its role in epigenetic modulation or as a building block for PROTACs (Proteolysis-Targeting Chimeras), two cutting-edge areas in biomedicine. As the scientific community continues to decode its mechanism of action, this compound could emerge as a cornerstone in next-generation therapeutics, bridging gaps between traditional small-molecule drugs and innovative biologic agents.
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